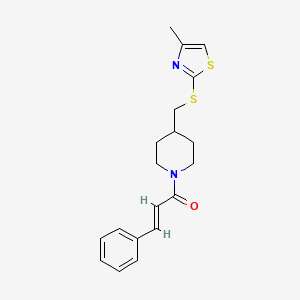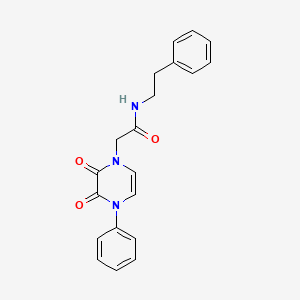
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways, making it a valuable tool in the field of drug discovery.
Applications De Recherche Scientifique
Antioxidant Activities
Research has explored the synthesis and antioxidant potential of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, highlighting the significance of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety. These compounds exhibit moderate to significant radical scavenging activity, suggesting a potential application of the mentioned chemical structure in developing potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Properties
A study on microwave-assisted synthesis of pyrazolopyridines revealed the compounds' antioxidant, antitumor, and antimicrobial activities. These findings underscore the potential of incorporating the pyrazine moiety into compounds for developing new antimicrobial agents (El‐Borai et al., 2013).
Anti-tubercular Activity
Compounds featuring condensed oxadiazole and pyrazine derivatives have been investigated for their anti-tubercular activity. The study involved synthesis, spectroscopic analyses, and molecular docking studies, concluding that these compounds exhibit promising anti-TB properties, potentially more potent than standard references like streptomycin and pyrazinamide (El-Azab et al., 2018).
Structural and Reactivity Studies
Research on 2-Phenyl-N-(pyrazin-2-yl)Acetamide has provided insights into its crystal structure, characterization, and potential for forming hydrogen bond-based networks. Such structural studies are crucial for understanding the reactivity and interaction patterns of chemical compounds, aiding in the design of drugs and materials with specific properties (Nayak et al., 2014).
Propriétés
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURHBRKBZQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




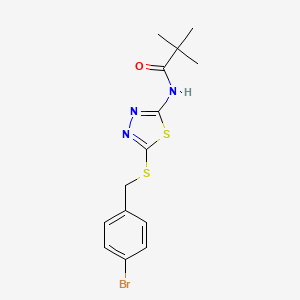
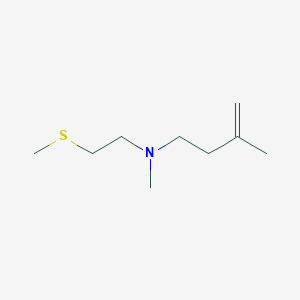
![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)
![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)
![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)

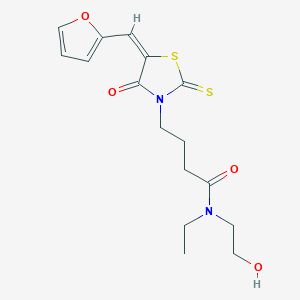

![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)
![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
